molecular formula C5H8O3 B13898210 (S)-2-Hydroxypent-4-enoic acid

(S)-2-Hydroxypent-4-enoic acid

Cat. No.: B13898210
M. Wt: 116.11 g/mol
InChI Key: VFSVBYJVPHDQQC-BYPYZUCNSA-N
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Description

(S)-2-Hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H8O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxopent-4-enoic acid using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the desired this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Hydroxypent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-oxopent-4-enoic acid.

    Reduction: The double bond can be reduced to form (S)-2-Hydroxypentanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, which can then be further reacted with nucleophiles.

Major Products:

    Oxidation: 2-Oxopent-4-enoic acid.

    Reduction: (S)-2-Hydroxypentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Hydroxypent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its biological activity in various therapeutic contexts.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxypent-4-enoic acid depends on its specific application. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic activity of enzymes. The molecular targets and pathways involved vary based on the enzyme and the specific reaction being studied. For example, in oxidation reactions, it may interact with oxidizing agents to form new products.

Comparison with Similar Compounds

    ®-2-Hydroxypent-4-enoic acid: The enantiomer of (S)-2-Hydroxypent-4-enoic acid, with similar chemical properties but different biological activity.

    2-Oxopent-4-enoic acid: The oxidized form of this compound.

    (S)-2-Hydroxypentanoic acid: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(2S)-2-hydroxypent-4-enoic acid

InChI

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m0/s1

InChI Key

VFSVBYJVPHDQQC-BYPYZUCNSA-N

Isomeric SMILES

C=CC[C@@H](C(=O)O)O

Canonical SMILES

C=CCC(C(=O)O)O

Origin of Product

United States

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